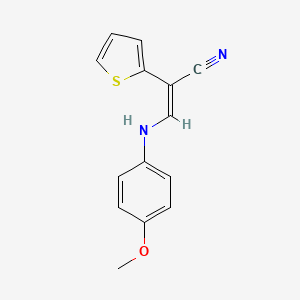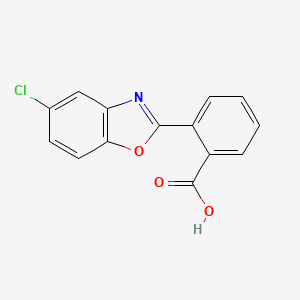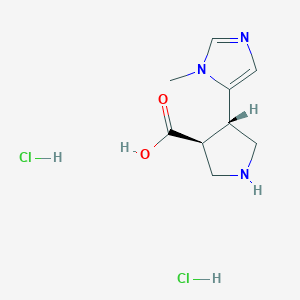![molecular formula C19H19NO B2477154 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one CAS No. 343374-03-8](/img/structure/B2477154.png)
4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one, focusing on six unique fields:
Pharmaceutical Applications
4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one: has shown potential in pharmaceutical research due to its structural similarity to quinoline derivatives, which are known for their diverse biological activities. This compound can be explored for its potential as an antimicrobial agent , targeting bacterial and fungal infections. Additionally, its structure suggests possible anti-inflammatory and analgesic properties , making it a candidate for pain management and inflammation-related conditions .
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its unique structure may allow it to interact with specific molecular targets involved in cancer progression, offering a new avenue for anticancer drug development .
Neuroprotective Agents
Research into neuroprotective agents aims to find compounds that can protect neuronal cells from damage and degeneration. Given the neuroprotective potential of some quinoline derivatives, 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be studied for its ability to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its potential to modulate oxidative stress and inflammation in the brain makes it a promising candidate for neuroprotection .
Antioxidant Properties
Antioxidants are crucial in preventing oxidative stress-related damage in cells. The structural features of 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one suggest it may possess significant antioxidant properties. Research could focus on its ability to scavenge free radicals and protect cells from oxidative damage, which is relevant in conditions like cardiovascular diseases and aging .
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment that uses photosensitizing agents, light, and oxygen to induce cell death, primarily in cancer cells. Quinoline derivatives have been explored as photosensitizers in PDT4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be evaluated for its efficacy as a photosensitizer, potentially enhancing the effectiveness of PDT in treating cancers and other diseases .
Material Science
Beyond biological applications, 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one can be explored in material science. Its unique chemical structure may contribute to the development of novel materials with specific properties, such as optical materials or organic semiconductors . These materials could have applications in electronics, photonics, and other advanced technologies .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,8-dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-6-4-8-16(10-13)12-20-18(21)11-15(3)17-9-5-7-14(2)19(17)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPFYDJCAVVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=C(C3=CC=CC(=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
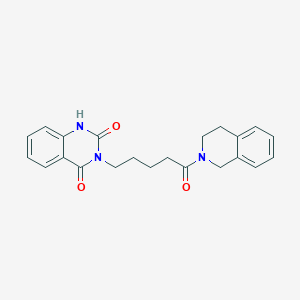
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)
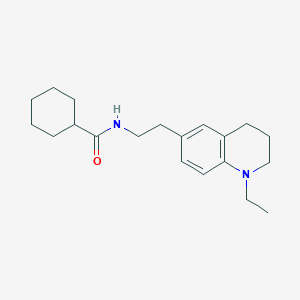
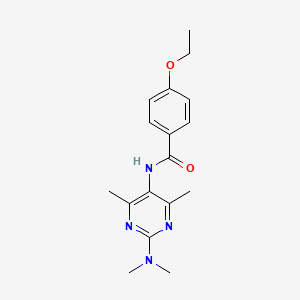
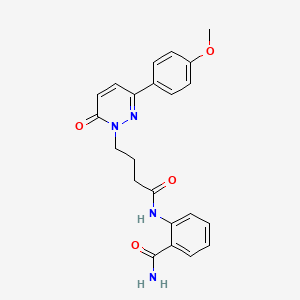

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)
